molecular formula C11H16N2O3 B6589553 tert-butyl N-[(5-hydroxypyridin-3-yl)methyl]carbamate CAS No. 2413882-94-5

tert-butyl N-[(5-hydroxypyridin-3-yl)methyl]carbamate

Cat. No.: B6589553
CAS No.: 2413882-94-5
M. Wt: 224.26 g/mol
InChI Key: XKFRMPIOKOKFNM-UHFFFAOYSA-N
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Description

tert-Butyl N-[(5-hydroxypyridin-3-yl)methyl]carbamate: is a chemical compound with the molecular formula C10H14N2O3 and a molecular weight of 210.23 g/mol . It is known for its applications in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of tert-butyl N-[(5-hydroxypyridin-3-yl)methyl]carbamate typically involves the reaction of 5-hydroxypyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the chloroformate .

Industrial Production Methods: : Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines .

Scientific Research Applications

Chemistry: : In chemistry, tert-butyl N-[(5-hydroxypyridin-3-yl)methyl]carbamate is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and kinetics .

Biology: : In biological research, this compound is used to study enzyme interactions and metabolic pathways. It serves as a probe to investigate the activity of various enzymes .

Medicine: : In medicine, this compound is explored for its potential therapeutic properties. It is studied for its effects on various biological targets and its potential use in drug development .

Industry: : In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. It is also used in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of tert-butyl N-[(5-hydroxypyridin-3-yl)methyl]carbamate involves its interaction with specific molecular targets. It can bind to enzymes and alter their activity, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Comparison

Conclusion

This compound is a versatile compound with a wide range of applications in scientific research. Its unique chemical properties make it valuable in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action can help in exploring its full potential.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[(5-hydroxypyridin-3-yl)methyl]carbamate involves the reaction of tert-butyl carbamate with 5-hydroxypyridine-3-carbaldehyde in the presence of a base to form the intermediate, which is then treated with methyl iodide to yield the final product.", "Starting Materials": [ "tert-butyl carbamate", "5-hydroxypyridine-3-carbaldehyde", "base", "methyl iodide" ], "Reaction": [ "Step 1: Dissolve tert-butyl carbamate in a suitable solvent and add a base such as potassium carbonate or sodium hydride.", "Step 2: Add 5-hydroxypyridine-3-carbaldehyde to the reaction mixture and stir at room temperature for several hours.", "Step 3: Quench the reaction with water and extract the product with an organic solvent.", "Step 4: Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure.", "Step 5: Dissolve the intermediate in a suitable solvent and add methyl iodide.", "Step 6: Stir the reaction mixture at room temperature for several hours.", "Step 7: Quench the reaction with water and extract the product with an organic solvent.", "Step 8: Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure to obtain the final product." ] }

CAS No.

2413882-94-5

Molecular Formula

C11H16N2O3

Molecular Weight

224.26 g/mol

IUPAC Name

tert-butyl N-[(5-hydroxypyridin-3-yl)methyl]carbamate

InChI

InChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)13-6-8-4-9(14)7-12-5-8/h4-5,7,14H,6H2,1-3H3,(H,13,15)

InChI Key

XKFRMPIOKOKFNM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=CN=C1)O

Purity

95

Origin of Product

United States

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